molecular formula C20H21ClN4O2 B2811335 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1170882-88-8

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2811335
CAS No.: 1170882-88-8
M. Wt: 384.86
InChI Key: NIGVKWLHGGQEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities A series of azole-containing piperazine derivatives, including compounds related to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone, have been synthesized and shown to exhibit moderate to significant antibacterial and antifungal activities. Notably, certain derivatives demonstrated remarkable and broad-spectrum antimicrobial efficacy against all tested strains, displaying activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Anti-inflammatory Activity Research on novel 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds has revealed significant in-vitro anti-inflammatory activity. Some compounds showed maximum membrane stabilization, suggesting potential for development as anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Antimycotic Activity The synthesis of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and related compounds have shown promising antimycotic activity, with derivatives like Sertaconazole being selected for further research due to their effectiveness against fungal infections (Raga et al., 1992).

Analgesic and Anti-inflammatory Activities Derivatives such as 1-(3-methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones and ethanols have been synthesized and tested, showing higher analgesic activity than aspirin and more effective anti-inflammatory activity than indomethacin, without inducing gastric ulceration (Palaska et al., 1993).

Electrochemical Synthesis and Applications Electrochemical synthesis involving the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has been explored, leading to the creation of new arylthiobenzazoles, demonstrating the versatility of electrochemical methods in synthesizing novel compounds with potential biological applications (Amani & Nematollahi, 2012).

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c21-15-5-7-16(8-6-15)27-14-20(26)25-11-9-24(10-12-25)13-19-22-17-3-1-2-4-18(17)23-19/h1-8H,9-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGVKWLHGGQEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.